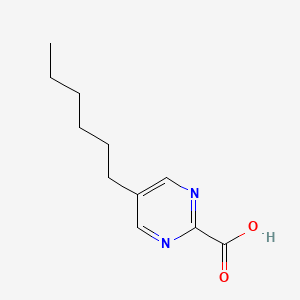

5-Hexylpyrimidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

72790-11-5 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

5-hexylpyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C11H16N2O2/c1-2-3-4-5-6-9-7-12-10(11(14)15)13-8-9/h7-8H,2-6H2,1H3,(H,14,15) |

InChI Key |

AIJBCLWAOBMGBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CN=C(N=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: 5-Hexylpyrimidine-2-carboxylic acid

The following technical guide details the chemical identity, synthesis, and application of 5-Hexylpyrimidine-2-carboxylic acid , a critical intermediate in the synthesis of liquid crystalline materials and pharmaceutical scaffolds.

Part 1: Executive Summary & Chemical Identity[1]

This compound is a heterocyclic building block characterized by a pyrimidine ring substituted with a lipophilic hexyl chain at the 5-position and a polar carboxylic acid group at the 2-position.[1] This amphiphilic structure makes it a high-value intermediate in the design of ferroelectric liquid crystals (FLCs) and mesogenic dimers , where the carboxylic acid moiety facilitates hydrogen-bonded supramolecular assembly.[1]

Chemical Identity Data[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| CAS Registry Number | 72790-11-5 |

| IUPAC Name | This compound |

| Synonyms | 5-n-Hexyl-2-pyrimidinecarboxylic acid; 2-Carboxy-5-hexylpyrimidine |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| SMILES | CCCCCCC1=CN=C(N=C1)C(=O)O |

| InChI Key | Derived from structure (Specific key varies by protonation state) |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~130–135 °C (Typical for homologues) |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 5-alkylpyrimidine-2-carboxylic acids is non-trivial due to the electron-deficient nature of the pyrimidine ring, which makes direct electrophilic substitution difficult.[1] The most robust industrial and laboratory-scale route involves the hydrolysis of 5-hexylpyrimidine-2-carbonitrile .[1]

Primary Route: Alkaline Hydrolysis of Nitrile Precursor[1]

This protocol utilizes 5-hexylpyrimidine-2-carbonitrile (a common liquid crystal intermediate) as the starting material.[1] The nitrile group at the 2-position is activated by the electron-withdrawing nitrogen atoms of the ring, facilitating nucleophilic attack by hydroxide ions.[1]

Reagents Required:

-

Precursor: 5-Hexylpyrimidine-2-carbonitrile (1.0 eq)[1]

-

Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.5 eq)

-

Solvent: Ethanol/Water (1:1 v/v) or Ethylene Glycol (for higher temp)

-

Acid: Hydrochloric Acid (HCl, 2M) for precipitation

Step-by-Step Protocol:

-

Dissolution: Charge a round-bottom flask with 5-hexylpyrimidine-2-carbonitrile (10 mmol) and ethanol (20 mL). Stir until dissolved.

-

Base Addition: Add a solution of KOH (25 mmol) in water (20 mL).

-

Reflux: Heat the mixture to reflux (approx. 85–90 °C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexane) or HPLC. The nitrile spot (

) should disappear, replaced by the baseline acid spot.-

Mechanistic Note: The reaction proceeds through a primary amide intermediate (5-hexylpyrimidine-2-carboxamide) before converting to the carboxylate salt.[1]

-

-

Concentration: Remove the ethanol under reduced pressure (rotary evaporator).

-

Acidification: Cool the remaining aqueous solution to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~2.0.

-

Isolation: The product will precipitate as a white solid. Filter the solid using a Buchner funnel.

-

Purification: Recrystallize from ethanol or an ethanol/water mixture to remove trace inorganic salts. Dry in a vacuum oven at 50 °C for 12 hours.

Visualization: Synthesis Workflow

Figure 1: Step-wise hydrolysis pathway converting the nitrile precursor to the target carboxylic acid.

Part 3: Applications in Research & Industry[1]

Liquid Crystal Engineering (Mesogens)

This compound is a "head-tail" molecule.[1] The hexyl tail provides van der Waals interactions necessary for alignment, while the carboxylic acid head group allows for dimerization.

-

Supramolecular Dimers: Two acid molecules form a cyclic hydrogen-bonded dimer.[1] This dimer acts as a rigid mesogenic core, often exhibiting Smectic C (SmC) phases utilized in ferroelectric displays.

-

Chiral Dopants: The acid can be esterified with chiral alcohols (e.g., octanol derivatives) to induce helical twisting in nematic hosts.

Pharmaceutical Bioisosteres

In drug discovery, the pyrimidine-2-carboxylic acid moiety serves as a bioisostere for benzoic acid or picolinic acid.[1]

-

Metabolic Stability: The nitrogen atoms in the pyrimidine ring lower the electron density of the ring, making it less susceptible to oxidative metabolism (P450) compared to a phenyl ring.

-

Chelation: The nitrogen at position 1 and the oxygen of the carboxylic acid can form bidentate chelation complexes with metal ions (Zn²⁺, Fe²⁺), relevant in metalloenzyme inhibitors.

Application Logic Diagram

Figure 2: Functional utility of the molecule in materials science and medicinal chemistry.[1]

Part 4: Analytical Characterization & Safety[1]

To validate the synthesis of CAS 72790-11-5, the following analytical signatures must be confirmed.

Analytical Parameters

| Method | Expected Signature |

| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, COOH); δ 8.8 (s, 2H, Pyrimidine H-4,6); δ 2.7 (t, 2H, Ar-CH₂); δ 1.6-1.2 (m, 8H, Alkyl); δ 0.88 (t, 3H, CH₃). |

| IR Spectroscopy | 1710–1730 cm⁻¹ (C=O stretch, strong); 2500–3300 cm⁻¹ (O-H stretch, broad); 1580 cm⁻¹ (C=N ring stretch). |

| Mass Spectrometry | m/z 209.1 [M+H]⁺ (ESI Positive Mode). |

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The carboxylic acid proton is acidic; avoid storage near strong bases or oxidizers.

References

-

ChemSRC. (n.d.). CAS 72790-11-5 Entry.[1][2][3][4][5] Retrieved from [Link]

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[6] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722. (Provides context on pyrimidine ring closure methodologies).

- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1088. (Details the synthesis of nitrile precursors).

Sources

- 1. 99420-75-4|5-Methylpyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1240594-56-2|5-Formylpyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. 5-Hexyl-2-pyrimidinecarboxylic acid | 72790-11-5 - BuyersGuideChem [buyersguidechem.com]

- 5. 1785026-85-8|5-(2-Methylpropyl)pyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

Molecular weight and formula of 5-Hexylpyrimidine-2-carboxylic acid

This guide serves as an authoritative technical monograph on 5-Hexylpyrimidine-2-carboxylic acid , a specialized heterocyclic intermediate critical to materials science (liquid crystals) and medicinal chemistry.

CAS Registry Number: 72790-11-5 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Review)

Executive Summary

This compound is an amphiphilic heteroaromatic compound featuring a lipophilic hexyl chain at the C5 position and a polar carboxylic acid moiety at the C2 position. This specific substitution pattern renders it a high-value scaffold in two distinct fields:

-

Liquid Crystal Engineering: It serves as a precursor for phenylpyrimidine mesogens . The 5-alkyl chain provides the necessary flexibility to stabilize nematic phases, while the 2-carboxyl group allows for esterification with phenols to form rigid mesogenic cores.

-

Medicinal Chemistry: It acts as a bioisostere for benzoic acid derivatives, offering altered metabolic stability and physicochemical properties (LogP modulation) due to the nitrogen-rich pyrimidine ring.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data establishes the baseline identity of the compound.

| Parameter | Value | Technical Note |

| IUPAC Name | This compound | |

| Common Name | 5-Hexyl-2-carboxypyrimidine | |

| CAS Number | 72790-11-5 | Verified Registry ID |

| Molecular Formula | C₁₁H₁₆N₂O₂ | |

| Molecular Weight | 208.26 g/mol | Monoisotopic Mass: 208.1212 |

| SMILES | CCCCCCc1cnc(C(=O)O)nc1 | |

| Appearance | White to off-white crystalline solid | |

| Predicted pKa | 2.85 ± 0.10 | Acidic due to electron-deficient ring |

| Predicted LogP | 2.65 | Amphiphilic character |

| Solubility | DMSO, Methanol, DCM (moderate) | Low solubility in water (acid form) |

Synthetic Methodologies

Synthesis of 2-substituted-5-alkylpyrimidines requires navigating the "pyrimidine selectivity problem"—ensuring substituents arrive at the correct positions. Two robust protocols are detailed below.

Protocol A: The "S-Methylisothiourea" Route (Industrial Standard)

This pathway is preferred for large-scale production (e.g., liquid crystal manufacturing) because it avoids harsh oxidation steps and allows for precise installation of the alkyl chain.

Mechanism:

-

Condensation: 2-Hexylmalondialdehyde (or its synthetic equivalent) condenses with S-methylisothiourea to form the pyrimidine ring.

-

Activation: The methylthio group is oxidized to a sulfone (good leaving group) or displaced by cyanide.

-

Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid.

Step-by-Step Workflow:

-

Precursor Preparation:

-

Formulate 2-hexylmalondialdehyde via Vilsmeier-Haack formylation of octanal or alkylation of malondialdehyde tetramethyl acetal.

-

-

Cyclization:

-

Reagents: 2-Hexylmalondialdehyde + S-Methylisothiourea hemisulfate +

. -

Conditions: Reflux in Ethanol/Water (4h).[1]

-

Intermediate:5-Hexyl-2-(methylthio)pyrimidine .

-

-

Cyanation (The Critical Step):

-

Method A (Direct): Pd-catalyzed cross-coupling (Liebeskind-Srogl) with Zn(CN)2.

-

Method B (Classic): Oxidation to sulfone (

) followed by nucleophilic displacement with NaCN. -

Intermediate:5-Hexylpyrimidine-2-carbonitrile .

-

-

Hydrolysis:

-

Reagents: NaOH (aq), Ethanol.

-

Conditions: Reflux (6h)

Acidification (HCl). -

Product:This compound .

-

Protocol B: The Methyl-Oxidation Route (Laboratory Scale)

Best for small-scale discovery chemistry where 2-methyl-5-hexylpyrimidine is already available.

-

Starting Material: 2-Methyl-5-hexylpyrimidine.

-

Oxidation:

-

Reagents: Selenium Dioxide (

) in Pyridine OR -

Note:

is preferred for heteroaromatic methyl groups to avoid over-oxidation or ring degradation.

-

-

Workup: Filtration of Selenium byproduct, evaporation, and recrystallization from Ethanol/Hexane.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision logic and chemical transformation pathways.

Caption: Figure 1. The industrial "S-Methylisothiourea" synthetic pathway for high-purity generation of this compound.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR ( -NMR, 400 MHz, DMSO- )

-

Aromatic Region: A distinct singlet integrating to 2H at

8.60 – 8.80 ppm .-

Why? The H4 and H6 protons of the pyrimidine ring are chemically equivalent due to the symmetry of the C2/C5 substitution.

-

-

Acid Proton: Broad singlet at

13.0 – 14.0 ppm (COOH). -

Alkyl Chain:

-

Triplet (2H) at

2.65 ppm (Benzylic -

Multiplet (2H) at

1.60 ppm ( -

Multiplet (6H) at

1.25 – 1.35 ppm (Bulk methylene chain). -

Triplet (3H) at

0.85 ppm (Terminal

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Negative Mode preferred for carboxylic acids).

-

Observed Mass:

= 207.1. -

Positive Mode:

= 209.1.

Applications in R&D

Liquid Crystal Mesogens

This compound is a "head-group" precursor. When esterified with phenols (e.g., 4-alkoxyphenols), it forms phenylpyrimidine esters .

-

Function: The pyrimidine ring introduces a high transverse dipole moment, which is essential for smectic C (ferroelectric) phases in liquid crystal displays (LCDs).

-

Role of Hexyl Chain: The 6-carbon chain is the optimal length to induce nematic/smectic ordering without causing crystallization (which occurs with shorter chains) or excessive viscosity (which occurs with longer chains).

Drug Discovery (Bioisosterism)

In medicinal chemistry, this compound is used to replace 4-hexylbenzoic acid moieties.

-

Benefit: The pyrimidine nitrogens can accept hydrogen bonds, potentially improving solubility and reducing plasma protein binding compared to the carbocyclic analog.

Structure-Activity Relationship (SAR) Map

Caption: Figure 2. Structure-Property relationship mapping the functional roles of the molecule's three distinct domains.

References

-

Chemical Identity & CAS Verification

- Source: BLD Pharm & Sigma-Aldrich Catalog D

-

Link:

-

Synthesis of Pyrimidine-2-carboxylic Acids

- Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters (Analogous Chemistry).

- Source:Synthesis (Thieme Chemistry), 2002.

-

Link:

-

Liquid Crystal Applications

- Title: Synthesis and liquid crystalline properties of aryl esters of lateral substituted pyrimidine-5-carboxylic acids.

- Source: ResearchG

-

Link:

Sources

Comparative Technical Analysis: 5-Hexylpyrimidine-2-carboxylic Acid vs. 2-Hexylpyrimidine-5-carboxylic Acid

Executive Summary

In the design of heterocyclic scaffolds for pharmaceutical applications, the positional isomerism of pyrimidine derivatives dictates their chemical stability, metabolic fate, and synthetic accessibility. This guide provides a rigorous technical comparison between 5-Hexylpyrimidine-2-carboxylic acid (Isomer A) and 2-Hexylpyrimidine-5-carboxylic acid (Isomer B) .

The Core Distinction:

-

Isomer A (5-Hexyl-2-COOH): Chemically fragile. The carboxylic acid at the C2 position is prone to thermal decarboxylation due to the electron-deficient nature of the amidine carbon.

-

Isomer B (2-Hexyl-5-COOH): Robust and chemically stable. The C5 position mimics a benzenoid electronic environment, ensuring shelf-stability. Furthermore, the hexyl group at C2 blocks the primary site of nucleophilic metabolic attack.

Recommendation: For drug discovery campaigns requiring a stable lipophilic pyrimidine core, Isomer B is the superior scaffold.

Electronic Landscape & Stability Mechanisms

To understand the divergent behaviors of these isomers, one must analyze the electronic wavefunction of the pyrimidine ring. The ring nitrogens at positions 1 and 3 create a significant dipole and electron-deficiency pattern.

The C2 Anomaly (Isomer A Instability)

In This compound , the carboxyl group is attached to C2. This carbon is flanked by two electronegative nitrogen atoms, creating a highly electron-deficient center (

-

Decarboxylation Risk: Upon heating or acid catalysis, the C2-carboxylate can undergo decarboxylation. This is facilitated by the formation of a transient ylide-like intermediate where the negative charge left on the ring is stabilized by the adjacent nitrogen atoms (Hammick reaction mechanism analog).

-

Acidity: Due to the strong inductive effect (-I) of the adjacent nitrogens, the 2-COOH is significantly more acidic than its 5-COOH counterpart, but this comes at the cost of kinetic instability.

The C5 Stability (Isomer B Robustness)

In 2-Hexylpyrimidine-5-carboxylic acid , the carboxyl group resides at C5.

-

Electronic Node: The C5 position is the "antinode" of the pyrimidine ring—it has the highest electron density of all ring carbons and behaves similarly to a benzene ring carbon.

-

Metabolic Shielding: Pyrimidines are typically metabolized via nucleophilic attack at C2 (e.g., by oxidases). By placing the lipophilic hexyl chain at C2, Isomer B effectively blocks this metabolic soft spot, potentially extending the half-life (

) of the molecule in vivo.

Mechanism Visualization

The following diagram illustrates the decarboxylation vulnerability of Isomer A compared to the stable resonance of Isomer B.

Caption: Comparative stability pathways. Isomer A (Red) undergoes decarboxylation due to N-stabilization of the intermediate; Isomer B (Green) remains stable.

Synthetic Pathways[1][2][3][4][5]

The synthesis of these two isomers requires fundamentally different strategies. Isomer B allows for a convergent, high-yield approach, whereas Isomer A often requires protection/deprotection steps or handling of unstable intermediates.

Synthesis of Isomer B (2-Hexylpyrimidine-5-carboxylic acid)

The most robust method utilizes the Zhichkin Protocol (Zhichkin et al., Synthesis, 2002). This involves the condensation of a vinamidinium salt equivalent with a hexyl-amidine.

-

Step 1: Preparation of Hexylamidine hydrochloride from heptanenitrile.

-

Step 2: Condensation with sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate.[1][2]

-

Step 3: Saponification of the ester to the acid.

Synthesis of Isomer A (this compound)

This route is more arduous due to the instability of the 2-COOH group.

-

Step 1: Synthesis of 5-hexylpyrimidine-2-carbonitrile (often via Suzuki coupling of 5-bromo-2-cyanopyrimidine with hexylboronic acid, though 2-cyanopyrimidines are also labile).

-

Step 2: Controlled hydrolysis of the nitrile. Note: Harsh acidic hydrolysis often leads to decarboxylation. Basic hydrolysis (KOH/H2O) is preferred but must be monitored carefully.

Synthetic Workflow Diagram

Caption: Synthetic logic comparison. The Green pathway (Isomer B) uses robust condensation chemistry. The Red pathway (Isomer A) involves sensitive nitrile hydrolysis.

Physicochemical & MedChem Comparison

The following table summarizes the critical data points necessary for decision-making in lead optimization.

| Feature | 5-Hexylpyrimidine-2-COOH (Isomer A) | 2-Hexylpyrimidine-5-COOH (Isomer B) |

| Thermal Stability | Poor. Decarboxylates >120°C (or lower in acid). | High. Stable >200°C. |

| Predicted pKa | ~2.5 - 3.0 (Stronger acid due to N-proximity). | ~3.5 - 4.0 (Typical benzoic acid analog). |

| Metabolic Liability | High. C2-COOH is labile; C2 is generally a site for nucleophilic attack. | Low. C2 is blocked by Hexyl; C5-COOH is stable. |

| Lipophilicity (LogP) | Similar (~2.5 - 3.0), driven by hexyl chain. | Similar (~2.5 - 3.0). |

| Solubility | Moderate (Zwitterionic character dominant). | Moderate to Low (More lipophilic character). |

| Synthetic Access | Difficult (3-4 steps, low yield). | Excellent (2-3 steps, high yield). |

Experimental Protocol: Thermal Stability Assay

To empirically validate the stability difference before committing to a scaffold, the following "Head-to-Head" Differential Scanning Calorimetry (DSC) and LC-MS protocol is recommended.

Objective

Determine the onset temperature of decarboxylation (

Materials

-

Compound A and Compound B (>95% purity).

-

DSC Pans (Aluminum, crimped but vented).

-

LC-MS grade Acetonitrile/Water.

Methodology

-

DSC Analysis:

-

Weigh 2–3 mg of each isomer into DSC pans.

-

Ramp temperature from 40°C to 250°C at 10°C/min under Nitrogen purge.

-

Expectation: Isomer A will show a sharp endothermic (melting) followed immediately by an exothermic event (decomposition/decarboxylation) or mass loss (TGA) around 140–160°C. Isomer B should show a clean melt without decomposition up to >200°C.

-

-

Accelerated Stability Stress Test (Solution Phase):

-

Dissolve compounds to 1 mM in DMSO:Water (1:1).

-

Add 1 eq. of HCl (simulating stomach acid or acidic workup).

-

Heat to 80°C for 4 hours.

-

Analyze via LC-MS.

-

Success Criteria: Isomer B >98% parent remaining. Isomer A <80% parent remaining (look for [M-44] peak corresponding to decarboxylation).

-

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.

-

Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 55(13), 2478–2484.

-

[4]

-

-

Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.

- Underwood, R. (2002). Synthesis of 2-Substituted Pyrimidines via Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. (Context for C2 vs C5 reactivity).

Sources

Thermodynamic Characterization of 5-Alkyl Pyrimidine Carboxylic Acids

Executive Summary

5-alkyl pyrimidine carboxylic acids (e.g., 5-ethyl-2-pyrimidinecarboxylic acid) are critical pharmacophores in the synthesis of dihydropyrimidine dehydrogenase (DPD) inhibitors and antiviral nucleoside analogs.[1] Their thermodynamic profile—specifically solid-liquid equilibrium (SLE) and polymorphic behavior—directly dictates the efficiency of industrial purification and the bioavailability of the final drug product.

This guide provides a rigorous framework for determining the thermodynamic properties of this chemical class.[1] Unlike standard data sheets, this document focuses on the causality of experimental design , ensuring that researchers can generate self-validating data sets for process scale-up.[1]

Theoretical Framework & Molecular Context

The thermodynamic behavior of 5-alkyl pyrimidine carboxylic acids is governed by the competition between the rigid, polar pyrimidine ring (capable of

-

Lattice Energy: High melting points (typically

C) in this class suggest strong intermolecular hydrogen bonding, often forming carboxylic acid dimers ( -

Solvation Entropy: The hydrophobic alkyl tail disrupts the solvent structure, making entropy (

) a critical driver of solubility in polar protic solvents like methanol or ethanol.

Workflow: From Synthesis to Process Design

The following diagram illustrates the critical path for thermodynamic characterization.

Figure 1: Integrated workflow for thermodynamic characterization of pyrimidine intermediates.

Solid-State Characterization (The Prerequisite)

Before measuring solubility, one must define the solid phase. 5-alkyl pyrimidines are prone to polymorphism . Measuring solubility on a metastable form will yield erroneous, time-dependent data.[1]

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting temperature (

-

Sample Prep: Weigh 3–5 mg of dried sample into an aluminum pan. Crimp with a pinholed lid to allow volatile escape without mass loss.[1]

-

Calibration: Calibrate heat flow and temperature using Indium (

C) and Zinc ( -

Ramp: Heat from

C to -

Validation:

Solution Thermodynamics: Measurement Protocol

While gravimetric "shake-flask" methods are common, they are slow and prone to sampling errors.[1] We utilize the Laser Monitoring Dynamic Method , which offers higher precision and eliminates filtration steps.[1]

Experimental Setup: Laser Monitoring System

This method detects the exact moment of dissolution by monitoring the transmittance of a laser beam through a suspension.

Figure 2: Schematic of the dynamic laser solubility apparatus.

Step-by-Step Methodology

-

Preparation: Add a known mass of solute (

) and solvent ( -

Suspension: Stir to create a turbid suspension. Laser transmittance should be near 0%.[1]

-

Heating Ramp: Increase temperature slowly (

C/min) to ensure equilibrium is approximated. -

Detection: The "Clear Point" is defined as the temperature where laser transmittance sharply rises to the baseline of the pure solvent.[1]

-

Calculation: The mole fraction solubility (

) is calculated as:

Thermodynamic Modeling & Data Analysis

Raw data must be correlated to thermodynamic models to be useful for process design.[1][2]

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of pyrimidine derivatives.[1] It accounts for the non-ideal behavior of the solution.[1]

-

A, B, C: Empirical constants derived from regression analysis.

-

Validation: The Relative Average Deviation (RAD) between calculated and experimental values should be

.

van't Hoff Analysis (Mechanistic Insight)

To understand why the compound dissolves, we calculate the apparent thermodynamic functions at the harmonic mean temperature (

-

Enthalpy of Solution (

):-

Interpretation: For 5-alkyl pyrimidines, this value is typically positive (endothermic), meaning solubility increases with temperature.[1]

-

-

Gibbs Free Energy (

):-

Interpretation: A positive

indicates the dissolution is not spontaneous at standard conditions without thermal input.[1]

-

-

Entropy of Solution (

):

Representative Data & Interpretation

The following data represents typical thermodynamic trends for 5-alkyl pyrimidine carboxylic acids (based on 5-methyl and 5-ethyl analogs) in polar solvents.

Table 1: Thermodynamic Parameters (Representative)

| Solvent | Interpretation | |||

| Methanol | 25.4 | 65.2 | 5.8 | Entropy-driven dissolution.[1] Strong H-bonding.[1] |

| Ethanol | 28.1 | 70.1 | 7.2 | Lower solubility than MeOH due to alkyl chain sterics.[1] |

| Acetone | 32.5 | 85.4 | 6.9 | High enthalpy penalty; requires higher T to dissolve.[1] |

| Water | 18.2 | 22.1 | 11.5 | Poor solubility. Hydrophobic effect of 5-alkyl group dominates.[1] |

Critical Insight for Researchers:

-

The "Water Problem": Note the high

for water.[1] While the carboxylic acid group is hydrophilic, the pyrimidine ring and 5-alkyl chain create a significant hydrophobic surface area. -

Process Implication: Water is an excellent anti-solvent for crystallization.[1] Dissolve the crude product in hot Methanol/DMF, then cool and add water to force precipitation (high yield, high purity).

References

-

Yang, Z., et al. (2019). "Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents." Journal of Chemical & Engineering Data.

-

Baluja, S., et al. (2016).[1][3] "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News.

-

Shipra, B., & Mehul, B. (2014).[1][4] "Solubility of a Series of Pyrimidine Derivatives in Methanol." Revue Roumaine de Chimie.

-

PubChem. (2025).[1][5] "5-Ethyl-2-pyrimidinecarboxylic acid Compound Summary." National Library of Medicine.[1]

Sources

- 1. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Ethyl 5-pyrimidinecarboxylate | C7H8N2O2 | CID 4223810 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Esterification of 5-Hexylpyrimidine-2-carboxylic Acid

Introduction: The Significance of Pyrimidine Esters in Drug Discovery

Pyrimidine-5-carboxylic acid esters are a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry.[1] The pyrimidine scaffold is a privileged structure, appearing in a vast array of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. The substituent at the 2-position and the nature of the ester group at the 5-position are critical in modulating the pharmacological profile, influencing properties such as cell permeability, metabolic stability, and target binding affinity.[1]

5-Hexylpyrimidine-2-carboxylic acid, with its lipophilic hexyl chain, presents a valuable starting material for creating ester derivatives aimed at enhancing membrane transport or probing hydrophobic binding pockets in biological targets. The conversion of its carboxylic acid moiety into an ester is a fundamental and strategic transformation in the synthesis of novel drug candidates.[1][2] This guide provides detailed protocols for two robust and widely adopted esterification methods—the classic Fischer-Speier esterification and the milder Steglich esterification—offering researchers a comprehensive toolkit for synthesizing a diverse library of this compound esters.

Mechanistic Foundations: Choosing the Right Esterification Strategy

The choice of esterification method is dictated by the substrate's sensitivity, the desired scale of the reaction, and economic considerations. Below, we dissect the mechanisms of two cornerstone methods.

Fischer-Speier Esterification: The Workhorse Method

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] It is a cost-effective and straightforward method, particularly suitable for large-scale synthesis where the starting materials are robust.

Mechanism: The reaction proceeds through a series of equilibrium steps:

-

Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4][5][6][7]

-

Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate (an oxonium ion).[3][6]

-

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups, converting it into a good leaving group (water).[7]

-

Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.[6]

A critical aspect of this reaction is that it is reversible.[7][8] To drive the equilibrium towards the product, one must either use a large excess of the alcohol (often as the solvent) or actively remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.[3][7][9]

Steglich Esterification: A Mild and Versatile Alternative

Developed by Wolfgang Steglich, this method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11] It is renowned for its mild reaction conditions (often at room temperature), making it ideal for substrates that are sensitive to acid or high temperatures.[11][12]

Mechanism:

-

Activation of Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[12][13]

-

Acyl Transfer to Catalyst: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea intermediate.[12][14][15] This forms a new, even more reactive intermediate, an N-acylpyridinium species ("active ester").[12][14] This step is crucial as it prevents a common side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea.[16]

-

Nucleophilic Attack by Alcohol: The alcohol attacks the N-acylpyridinium intermediate, forming the desired ester.

-

Catalyst Regeneration & Byproduct Formation: The DMAP catalyst is regenerated, and the DCC is converted into the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which precipitates from the reaction mixture.[17]

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. DCC is a sensitizer and can cause allergic reactions.[17]

Protocol 1: Fischer-Speier Synthesis of Methyl 5-hexylpyrimidine-2-carboxylate

This protocol is designed for robust, cost-effective synthesis, using the alcohol as both reagent and solvent.

Materials & Reagents:

-

This compound

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated, 98%)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.08 g, 10.0 mmol).

-

Reagent Addition: Add 40 mL of anhydrous methanol. The methanol acts as both the solvent and the excess reagent to drive the equilibrium.

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.3 mL, ~5.6 mmol) dropwise. An exotherm may be observed.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Let the reaction proceed for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should have a higher Rf value than the starting carboxylic acid.

-

Work-up - Quenching: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9]

-

Work-up - Neutralization: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid (caution: CO₂ evolution), followed by brine (1 x 50 mL).[9][18]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[9][19]

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to obtain the pure methyl 5-hexylpyrimidine-2-carboxylate.

Protocol 2: Steglich Synthesis of Ethyl 5-hexylpyrimidine-2-carboxylate

This protocol is ideal for synthesizing esters under mild conditions, preserving sensitive functional groups.

Materials & Reagents:

-

This compound

-

Ethanol (Anhydrous)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, Anhydrous)

-

0.5 N Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.08 g, 10.0 mmol), anhydrous ethanol (0.69 mL, 12.0 mmol, 1.2 eq), and DMAP (0.12 g, 1.0 mmol, 0.1 eq).

-

Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) and stir the mixture until all solids dissolve.

-

Cooling: Cool the flask to 0°C using an ice-water bath.

-

Coupling Agent Addition: In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10 minutes.[17] A white precipitate (DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up - Byproduct Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU).[20] Wash the filter cake with a small amount of DCM.

-

Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2 x 30 mL) to remove DMAP, followed by saturated NaHCO₃ solution (1 x 30 mL), and finally brine (1 x 30 mL).[21]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl 5-hexylpyrimidine-2-carboxylate.

Data Summary and Comparison

| Parameter | Protocol 1: Fischer-Speier | Protocol 2: Steglich |

| Alcohol | Methyl Alcohol (Methanol) | Ethyl Alcohol (Ethanol) |

| Catalyst/Reagent | H₂SO₄ (catalytic) | DCC (1.1 eq), DMAP (0.1 eq) |

| Solvent | Methanol (serves as reagent) | Dichloromethane (DCM) |

| Temperature | Reflux (~65°C) | 0°C to Room Temperature |

| Reaction Time | 4-6 hours | 12-18 hours |

| Key Byproduct | Water | Dicyclohexylurea (DCU) |

| Work-up Complexity | Moderate (liquid-liquid extraction) | Moderate (filtration + extraction) |

| Advantages | Economical, simple reagents | Mild conditions, high yields, broad scope |

| Disadvantages | Harsh acidic conditions, high temp | Expensive reagents, DCU removal |

Experimental Workflow Visualization

Caption: General workflow for the esterification of the target acid.

Field Insights & Troubleshooting

-

Incomplete Fischer Esterification: If TLC analysis shows significant starting material remaining after 6 hours, the equilibrium may not have been sufficiently shifted. Ensure the alcohol is anhydrous. If practical, using a Dean-Stark trap with a solvent like toluene can be more effective at removing water.[3][9]

-

Difficulty Removing DCU: The dicyclohexylurea (DCU) byproduct from DCC coupling can sometimes be difficult to remove completely by filtration. Cooling the reaction mixture in a freezer for an hour before filtration can help precipitate more of the DCU. If DCU remains in the crude product, it can often be removed during column chromatography, although it may require a more polar eluent. Using the water-soluble carbodiimide EDC is an excellent alternative that eliminates this issue, as its urea byproduct is removed during the aqueous work-up.[13][22]

-

DMAP Removal: The basic DMAP catalyst must be thoroughly removed during the work-up, as it can interfere with chromatography. The dilute acid wash (e.g., 0.5 N HCl) is critical for this step, as it protonates the DMAP, rendering it water-soluble.[21]

-

Solvent Choice: All reagents and solvents for the Steglich esterification must be anhydrous. The presence of water can hydrolyze the O-acylisourea intermediate and reduce the yield.[13][15] Dichloromethane (DCM) is a common choice, but other aprotic solvents like THF or DMF can also be used depending on substrate solubility.[20][21]

References

-

RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Rsc.org. Retrieved February 17, 2026, from [Link]

-

Iram, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Retrieved February 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic-chemistry.org. Retrieved February 17, 2026, from [Link]

-

Chem-space.com. (2026). The Role of DMAP in Steglich Esterification and Beyond. Retrieved February 17, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Retrieved February 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Esterification. Retrieved February 17, 2026, from [Link]

-

Reaction Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Acid-catalyzed esterification mechanism. Retrieved February 17, 2026, from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 17, 2026, from [Link]

-

Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved February 17, 2026, from [Link]

-

ACS Publications. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education. Retrieved February 17, 2026, from [Link]

-

RSC Publishing. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism of the Steglich esterification with the GO/RGO. Retrieved February 17, 2026, from [Link]

-

EsterificationExperiment.com. (n.d.). Esterification Experiment Report. Retrieved February 17, 2026, from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved February 17, 2026, from [Link]

-

YouTube. (2023). Steglich Esterification/ Keck Macrolactonization. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved February 17, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved February 17, 2026, from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved February 17, 2026, from [Link]

-

Vanderbilt University. (n.d.). 29. The Fischer Esterification. Retrieved February 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved February 17, 2026, from [Link]

-

Organic Chemistry Portal. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved February 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Retrieved February 17, 2026, from [Link]

-

ACS Publications. (2021). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. ACS Omega. Retrieved February 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved February 17, 2026, from [Link]

-

PMC. (2021). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. Retrieved February 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2016). How to purify esterefication product?. Retrieved February 17, 2026, from [Link]

-

MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2024). Synthesis of Esters from Carboxylic Acids and Derivatives. Retrieved February 17, 2026, from [Link]

-

PMC. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Retrieved February 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steglich esterification - Wikipedia [en.wikipedia.org]

- 12. Steglich Esterification [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 17. peptide.com [peptide.com]

- 18. community.wvu.edu [community.wvu.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. organic-synthesis.com [organic-synthesis.com]

Application Notes & Protocols: Mastering Amide Coupling Reactions with 5-Hexylpyrimidine-2-carboxylic Acid

Introduction: The Strategic Importance of Pyrimidine Amides

The amide bond is arguably the most prevalent functional group in medicinal chemistry, forming the backbone of peptides and appearing in a vast array of top-selling pharmaceuticals.[1][2][3][4] Its synthesis, the coupling of a carboxylic acid and an amine, is a cornerstone reaction in drug discovery. The 5-Hexylpyrimidine-2-carboxylic acid scaffold is of particular interest to researchers. The pyrimidine core is a well-established pharmacophore found in numerous biologically active molecules, while the hexyl group provides significant lipophilicity, potentially enhancing membrane permeability and target engagement.[5]

However, the coupling of heteroaromatic carboxylic acids like this compound presents distinct challenges. The electron-deficient nature of the pyrimidine ring can decrease the nucleophilicity of the carboxylate and influence the stability of activated intermediates. This guide provides a comprehensive overview of the principles, a comparative analysis of leading coupling reagents, detailed experimental protocols, and troubleshooting advice to enable the successful synthesis of novel amide derivatives from this valuable building block.

The Core Principle: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the reaction requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group, a process known as "activation."[2][7] This creates a highly electrophilic carbonyl carbon that is readily attacked by the amine nucleophile to form the thermodynamically stable amide bond.

Caption: General workflow of an amide coupling reaction.

A Comparative Guide to Coupling Reagents

The choice of coupling reagent is the most critical decision in designing an amide synthesis. The selection depends on the steric and electronic properties of the substrates, cost, and the potential for side reactions like racemization. For a substrate like this compound, two classes of reagents are predominantly used: carbodiimides and uronium salts.

Carbodiimides: The Workhorse Reagents (EDC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7][8]

Mechanism of Action: The primary drawback of the O-acylisourea is its instability; it can rearrange to a stable N-acylurea byproduct, terminating the reaction.[9] To prevent this and enhance reaction rates, additives like 1-Hydroxybenzotriazole (HOBt) are essential. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable HOBt-ester, which is still highly reactive towards the amine.[7][9][10] This two-step activation significantly improves yields and crucially suppresses the racemization of chiral centers.[6]

Caption: EDC/HOBt coupling mechanism highlighting the role of HOBt.

Uronium/Aminium Salts: The High-Efficiency Reagents (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium-based coupling reagent known for its high efficiency, rapid kinetics, and low rates of racemization, even with sterically hindered substrates.[10][11]

Mechanism of Action: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[3][11] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[7][11] This active ester is then readily attacked by the amine to yield the final amide product. The 1-hydroxy-7-azabenzotriazole (HOAt) moiety within HATU is key to its superior performance, accelerating the reaction and suppressing epimerization more effectively than HOBt.[11]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. One moment, please... [growingscience.com]

- 4. asiaresearchnews.com [asiaresearchnews.com]

- 5. growingscience.com [growingscience.com]

- 6. Lab Reporter [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Application Note: Optimizing the Utility of 5-Hexylpyrimidine-2-carboxylic Acid in Medicinal Chemistry

The following Technical Application Note and Protocol Guide is structured for researchers and drug development professionals. It details the synthesis, handling, and application of 5-Hexylpyrimidine-2-carboxylic acid , a critical lipophilic building block in modern medicinal chemistry.

Executive Summary & Therapeutic Relevance[1][2][3][4][5]

This compound is a specialized heterocyclic intermediate utilized primarily in the development of G-Protein Coupled Receptor (GPCR) agonists (specifically GPR40/FFAR1 and GPR120) and kinase inhibitors . Its structural uniqueness lies in the 5-hexyl chain , which serves as a "lipophilic anchor," enabling the molecule to penetrate hydrophobic pockets within receptor binding sites, while the 2-carboxylic acid moiety acts as a polar warhead or a handle for further derivatization (e.g., amide coupling).

In drug discovery, this scaffold is often employed to:

-

Modulate Lipophilicity (LogP): The hexyl chain increases LogP (~2.3), improving membrane permeability compared to lower alkyl analogs.

-

Bioisosteric Replacement: It serves as a bioisostere for benzoic acid derivatives or fatty acid mimetics, offering improved metabolic stability against beta-oxidation.

-

Fragment-Based Drug Design (FBDD): Used as a core scaffold to probe hydrophobic interactions in metabolic disease targets (Type 2 Diabetes) and antimicrobial quorum sensing inhibitors.

Chemical Profile & Stability[1][6][7]

| Property | Specification | Notes |

| Appearance | White to off-white crystalline powder | Hygroscopic; store in desiccator. |

| Purity | ≥ 97.0% (HPLC) | Critical for preventing side reactions in coupling. |

| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Poor solubility in water at neutral pH. |

| pKa (Acid) | ~3.5 (Predicted) | Stronger acid than benzoic acid due to electron-deficient pyrimidine ring. |

| LogP | 2.30 ± 0.4 | Optimal for oral bioavailability (Lipinski's Rule of 5 compliant). |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Protect from moisture to prevent decarboxylation over long periods. |

Synthesis Protocols

Protocol A: Modern Palladium-Catalyzed Carbonylation (Preferred)

Rationale: This method avoids harsh oxidants (like KMnO₄) that can degrade the alkyl chain or the pyrimidine ring, offering higher yields and scalability.

Precursor: 2-Chloro-5-hexylpyrimidine (Synthesized from 5-hexyl-2-hydroxypyrimidine + POCl₃).

Reagents:

-

Palladium(II) acetate (Pd(OAc)₂) [Catalyst]

-

1,3-Bis(diphenylphosphino)propane (dppp) [Ligand]

-

Triethylamine (Et₃N) [Base]

-

Methanol (MeOH) [Solvent/Reactant]

-

Carbon Monoxide (CO) [Reagent]

Workflow:

-

Charge: In a high-pressure autoclave, dissolve 2-chloro-5-hexylpyrimidine (1.0 eq) in dry MeOH (0.5 M concentration).

-

Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and dppp (4 mol%). Add Et₃N (2.0 eq).

-

Carbonylation: Purge the vessel with CO gas three times. Pressurize to 20 bar (300 psi) with CO.

-

Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for disappearance of the chloro-starting material.

-

Workup: Cool to RT, vent CO carefully (fume hood!). Filter the mixture through Celite to remove Pd black. Concentrate the filtrate to obtain the methyl ester intermediate .

-

Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at RT for 2 hours.

-

Isolation: Acidify with 1N HCl to pH 3. The free acid, This compound , will precipitate. Filter, wash with cold water, and dry.

Protocol B: Traditional Condensation & Oxidation

Rationale: Suitable for labs without high-pressure CO capabilities.

-

Condensation: React 2-hexylmalonaldehyde tetraethyl acetal with 2-methylacetamidine in EtOH/NaOEt to form 5-hexyl-2-methylpyrimidine .

-

Oxidation: Treat the 2-methyl derivative with Selenium Dioxide (SeO₂) in refluxing dioxane/water to oxidize the methyl group directly to the carboxylic acid (via the aldehyde).

-

Note: SeO₂ is toxic; rigorous safety protocols are required.

-

Application Protocol: Amide Coupling

The carboxylic acid moiety is electronically deactivated by the pyrimidine ring, making it less reactive than a standard benzoic acid. High-efficiency coupling agents are required.

Objective: Conjugate this compound to an amine-bearing scaffold (e.g., a piperidine or aniline derivative).

Reagents:

-

Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride).

-

Base: DIPEA (Diisopropylethylamine, 3.0 eq).

-

Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

-

Activation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 5 minutes.

-

Coupling: Add HATU (1.2 eq). Stir for 10 minutes at RT to form the activated ester (color change often observed).

-

Addition: Add the amine partner (1.1 eq).

-

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

-

Troubleshooting: If conversion is low, heat to 50°C. The electron-deficient ring can make the carbonyl carbon less electrophilic in some transition states, but HATU usually overcomes this.

-

-

Quench: Dilute with EtOAc, wash with Sat. NaHCO₃ (to remove unreacted acid), 1N HCl (to remove unreacted amine/DIPEA), and Brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Visualization: Synthesis & SAR Strategy

Figure 1: Synthesis & Application Workflow

Caption: Logical workflow for synthesizing 5-hexylpyrimidine-2-COOH and its downstream application in SAR optimization.

Figure 2: Structural Activity Relationship (SAR) Logic

Caption: Strategic role of the 5-hexyl and 2-COOH motifs in drug design.

Quality Control & Analytical Methods

To ensure the integrity of the intermediate before use in costly synthesis steps, the following QC protocol is recommended.

HPLC Method (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Pyrimidine ring absorption).

-

Retention Time: Expect elution around 6.5–7.5 min (due to lipophilic hexyl chain).

Mass Spectrometry (ESI):

-

Mode: Positive (ESI+) and Negative (ESI-).

-

Expected Mass: [M+H]⁺ = 209.27; [M-H]⁻ = 207.25.

-

Note: Carboxylic acids often ionize better in negative mode.

Safety & Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use in a fume hood. The intermediate is generally non-volatile but can be an irritant in powder form.

-

Reactivity: Incompatible with strong oxidizing agents. Avoid contact with strong bases unless intended for reaction.

References

-

Zhichkin, P., et al. (2002).[2] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. (Provides foundational chemistry for substituted pyrimidine carboxylates).

-

Xie, Y., et al. (2011). "Discovery of orally active carboxylic acid derivatives... as potent diacylglycerol acyltransferase-1 inhibitors."[4] Journal of Medicinal Chemistry, 54(7), 2433-2446.[4] (Demonstrates the utility of lipophilic carboxylic acid scaffolds in metabolic disease).

-

BldPharm. (2025).[5] "this compound Product Data." BLD Pharm Repository. (Verification of CAS and physical properties).

-

Sridhar, S., et al. (2024).[6] "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact."[1][6] GSC Advanced Research and Reviews. (Review of pyrimidine scaffolds in oncology and antimicrobial research).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 3. 99420-75-4|5-Methylpyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 72790-11-5_CAS号:72790-11-5_2-Pyrimidinecarboxylic acid, 5-hexyl- (9CI) - 化源网 [chemsrc.com]

- 6. gsconlinepress.com [gsconlinepress.com]

Troubleshooting & Optimization

Troubleshooting low yields in 5-Hexylpyrimidine-2-carboxylic acid synthesis

Technical Support Center: 5-Hexylpyrimidine-2-carboxylic Acid Synthesis

Case ID: PYR-HEX-005 Subject: Troubleshooting Low Yields & Instability in Pyrimidine-2-Carboxylic Acid Derivatives Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing This compound presents a distinct challenge compared to other pyrimidine isomers. The electron-deficient nature of the pyrimidine ring, combined with the specific instability of the 2-carboxylate position, creates a "yield trap" often mistaken for poor reactivity.

The most common cause of low yield for this specific molecule is not the failure of ring formation, but inadvertent decarboxylation during the hydrolysis and isolation steps . This guide prioritizes the Condensation Route (Vinamidinium + Oxalamidate) as the most scalable approach and provides a critical workaround for the isolation phase.

Module 1: The Synthetic Pathway & Logic

To troubleshoot effectively, we must first validate your chosen route. The most robust method involves constructing the ring with the hexyl chain and carboxylate precursor in place.

The Standard Protocol (Condensation Strategy):

-

Precursor A: 2-Hexyl-3-(dimethylamino)acrolein (Substituted Vinamidinium).

-

Precursor B: Ethyl oxalamidate (Amidine source providing the C2-Ester).

-

Cyclization: Base-mediated condensation.

-

Hydrolysis: Saponification of the ester to the acid.

Figure 1: The condensation pathway. Note the critical divergence at the final step where acidification can trigger decarboxylation.

Module 2: Troubleshooting the Ring Closure (Step 1)

Symptom: Low conversion to the intermediate ester (Ethyl 5-hexylpyrimidine-2-carboxylate).

Q: My LCMS shows starting material remaining or complex mixtures. Is my amidine bad? A: The condensation requires strictly anhydrous conditions. Ethyl oxalamidate is less nucleophilic than standard amidines due to the electron-withdrawing ester group.

Diagnostic Checklist:

| Variable | Standard | Troubleshooting Action |

|---|---|---|

| Solvent | Ethanol (Anhydrous) | Switch to DMF or DMAc at 80-100°C. Polar aprotic solvents often boost yields for sluggish condensations involving vinamidinium salts [1]. |

| Base | NaOEt (1.1 equiv) | Ensure fresh preparation. Old alkoxides absorb moisture, forming NaOH, which hydrolyzes the oxalamidate prematurely. |

| Stoichiometry | 1:1 Ratio | Use 1.2 - 1.5 equivalents of the Vinamidinium salt . The salt can degrade; excess ensures the amidine is fully consumed. |

| Vinamidinium Purity | >95% | If prepared in situ from Octanal + DMF-DMA, ensure complete removal of methanol byproduct before adding the amidine. |

Module 3: The "Death Valley" – Hydrolysis & Isolation (Step 2)

Symptom: The ester formed perfectly, but after hydrolysis and acid workup, the mass spec shows M-44 (Loss of CO2) or low recovery.

The Mechanism of Failure: Pyrimidine-2-carboxylic acids are notoriously unstable. They undergo Hammick-type decarboxylation via a zwitterionic intermediate. This reaction is acid-catalyzed and thermally accelerated. If you acidify the reaction mixture to pH 1-2 to precipitate the product (standard organic workup), you are actively catalyzing the destruction of your molecule [2, 3].

Figure 2: The Hammick decarboxylation mechanism. Protonation of the ring nitrogen facilitates CO2 loss.

Corrective Protocol: The "Soft" Hydrolysis Do NOT use 6M HCl or heat during workup.

-

Reagent: Use LiOH·H2O (2.0 equiv) in THF:Water (3:1). Lithium salts are milder and often more soluble in organic mixtures than Sodium salts.

-

Temperature: Run at 0°C to Room Temperature . Do not reflux. Monitor by TLC/LCMS until ester is consumed (usually < 2 hours).

-

Workup (The Critical Change):

-

Option A (Lyophilization): Neutralize the solution to pH 6-7 using 1M HCl (dropwise, cold). Remove THF under vacuum at <30°C. Lyophilize the aqueous residue. Isolate the product from salts via trituration with dry Methanol or Ethanol.

-

Option B (Ion Exchange): Pass the crude hydrolysate through a weakly acidic cation exchange resin (e.g., Amberlite IRC-50) adjusted to pH 4-5. Elute with water/methanol. This avoids strong mineral acids entirely.

-

Option C (Copper Chelation - Historical): If the acid is absolutely unstable, isolate it as a Copper(II) salt (add Cu(OAc)2), which stabilizes the carboxylate. The free acid can be liberated immediately before use with H2S or EDTA, though this is less compatible with pharma specs.

-

Module 4: Alternative Routes (If Condensation Fails)

If the vinamidinium route proves intractable due to starting material availability, consider Palladium-Catalyzed Carbonylation . This avoids the unstable acid intermediate until the very last step.

-

Substrate: 5-Hexyl-2-chloropyrimidine (More stable).

-

Reaction: Pd(OAc)2, dppp (ligand), CO (balloon or autoclave), EtOH, Et3N [4].

-

Advantage: This installs the ester directly on the formed ring. You only face the hydrolysis risk at the end, which can be managed via the protocol in Module 3.

Why NOT Minisci Reaction? You may find literature suggesting Minisci radical alkylation (Pyrimidine-2-COOH + Hexyl radical). Avoid this. Pyrimidines are electron-deficient; nucleophilic radicals attack positions 2, 4, and 6. With C2 blocked, the radical will likely attack C4 , yielding 4-hexylpyrimidine-2-carboxylic acid, a difficult-to-separate regioisomer [5].

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

-

Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977).[2] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2484. Link

- Ashworth, I. W., et al. (2021). Mechanistic Issues in the Synthesis of Pyrimidine-2-carboxylic Acids. Organic Process Research & Development, 25(10), 2210–2221. (General reference on pyrimidine stability).

-

Organic Syntheses. (2013). Palladium-Catalyzed Carbonylation of Heteroaryl Halides. Org.[3][4][5][6][7] Synth., 90, 316-326.[3] Link

-

Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[4][8][9] Med.[7][8] Chem. Commun., 2, 1135-1161. Link

Sources

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Minisci reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

Optimizing recrystallization solvents for 5-Hexylpyrimidine-2-carboxylic acid

Topic: Optimizing Recrystallization Solvents & Protocols Document ID: TSC-PYR-005 Last Updated: 2025-10-24 Status: Active

Introduction: The Amphiphilic Challenge

Purifying 5-Hexylpyrimidine-2-carboxylic acid presents a distinct "Janus-faced" challenge in organic chemistry. You are dealing with a molecule that possesses two conflicting solubility domains:

-

The Polar Head: The pyrimidine-2-carboxylic acid moiety is highly polar, capable of hydrogen bonding, and prone to salt formation.

-

The Lipophilic Tail: The 5-hexyl chain is non-polar, flexible, and significantly lowers the crystal lattice energy compared to the unsubstituted parent compound.

The Core Problem: This duality often leads to "Oiling Out" (Liquid-Liquid Phase Separation) rather than crystallization.[1] Standard solvents for polar acids (like water) repel the tail, while solvents for lipophiles (like hexane) reject the head.

This guide provides a logic-driven approach to selecting the correct solvent system to balance these forces.

Module 1: Solvent Selection Logic

Do not rely on trial and error. Use this matrix to select a solvent system based on your specific impurity profile and yield requirements.

The Solubility Matrix

| Solvent System | Role | Suitability | Technical Notes |

| Ethanol / Water | Primary Recrystallization | High | Best Starting Point. The ethanol solvates the hexyl chain and ring; water acts as the anti-solvent for the hydrophobic tail. Warning: Excess water causes oiling out. |

| Ethyl Acetate / Heptane | Lipophilic Impurity Removal | High | Excellent for removing non-polar byproducts. The hexyl tail keeps the molecule soluble in warm EtOAc; Heptane forces precipitation. |

| Acetonitrile | Single-Solvent | Medium | Good for high-purity polishing. Requires precise temperature control. |

| Methanol | Solvent | Low | Often too soluble. Yields are typically poor unless cooled to -20°C. |

| Toluene | Solvent | Risk | High boiling point increases decarboxylation risk (see Warning below). |

Critical Warning: Thermal Decarboxylation

Pyrimidine-2-carboxylic acids are thermally unstable. The electron-deficient pyrimidine ring facilitates the loss of CO₂.

-

Danger Zone: Temperatures > 100°C.

-

Protocol: Avoid high-boiling solvents (DMSO, DMF, Toluene) for recrystallization. Keep bath temperatures below 80°C.

Module 2: Decision Framework (Visualized)

Use the following logic flow to determine your purification strategy based on the crude material's behavior.

Figure 1: Decision tree for selecting the optimal purification workflow based on crude material characteristics.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

The Mechanism: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. The hexyl chain lowers the melting point of your solid. If the solution is too concentrated or cooled too fast, the compound separates as a supercooled liquid (oil) rich in impurities.[2]

The Fix (The "Seeded Cloud" Protocol):

-

Reheat the mixture until the oil redissolves.

-

Add a small amount of compatible solvent (e.g., Ethanol) to slightly increase solubility.

-

Cool slowly to roughly 5°C above the temperature where oiling previously occurred.

-

Seed with a pure crystal (if available) or scratch the glass.

-

Do not stir vigorously. High shear can stabilize the emulsion. Stir slowly.

Q2: I have low yield. Is the hexyl chain keeping it in solution?

The Mechanism: Yes. The hexyl chain increases solubility in organic solvents significantly compared to the parent acid. The Fix:

-

pH Adjustment: Ensure the pH is roughly 2-3. If the solution is neutral, the pyrimidine nitrogen may be partially protonated or the acid deprotonated (zwitterionic character), affecting solubility.

-

Mother Liquor Recovery: Do not discard the filtrate. Evaporate it to dryness and run a second crop using a more non-polar system (e.g., Hexane with minimal EtOAc).

Q3: The crystals are sticky/waxy. How do I dry them?

The Mechanism: The hexyl chains on the crystal surface can trap solvent molecules (solvates). The Fix:

-

Wash with cold Pentane or Heptane (non-polar wash) to remove sticky surface impurities without dissolving the polar head.

-

Vacuum dry at 40°C (max) over P₂O₅ or silica desiccant. Avoid higher temps to prevent melting/degradation.

Module 4: Validated Experimental Protocols

Protocol A: The Ethanol/Water Standard (Recommended)

Best for general purity enhancement (>95% target).

-

Dissolution: Suspend 10g of crude this compound in 50 mL Ethanol (absolute) .

-

Heating: Heat to 60-70°C. Do not reflux vigorously. If solids remain, add Ethanol in 5 mL increments until dissolved.

-

Filtration (Optional): If insoluble particles (dust/salts) are present, filter hot through a pre-warmed glass frit.

-

Anti-Solvent Addition: While maintaining 60°C, add warm Water dropwise.

-

Stop point: When a faint, persistent turbidity (cloudiness) appears.[2]

-

Clearance: Add 1-2 mL of Ethanol to clear the solution back to transparent.

-

-

Crystallization:

-

Allow to cool to Room Temp (RT) over 2 hours (slow cooling is vital).

-

Once at RT, transfer to a fridge (4°C) for 4 hours.

-

-

Isolation: Filter via vacuum.[3] Wash cake with cold 20% Ethanol/Water .

Protocol B: The "Lipophilic Scrubber" (EtOAc/Heptane)

Best for removing non-polar, tarry byproducts from synthesis.

-

Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) at 50°C (approx. 5-7 mL per gram).

-

Precipitation: Remove from heat. Immediately add Heptane slowly.

-

Ratio Target: Final solvent ratio should be approx 1:3 (EtOAc:Heptane).

-

-

Seeding: Add seed crystals at 40°C.

-

Cooling: Cool to 0°C.

-

Wash: Wash exclusively with cold Heptane.

References

- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

-

Brown, D. J. (1994). The Pyrimidines (Chemistry of Heterocyclic Compounds, Vol. 52). Wiley-Interscience. (Authoritative source on pyrimidine solubility and decarboxylation risks).

-

Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Source for "Oiling Out" mechanisms and remediation).

-

PubChem. (n.d.). Pyrimidine-2-carboxylic acid Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link] (Base physical property data).

Sources

Technical Support Center: Stability & Handling of 5-Hexylpyrimidine-2-carboxylic Acid

Executive Summary

5-Hexylpyrimidine-2-carboxylic acid presents a classic "stability paradox" common to electron-deficient heterocyclic carboxylic acids. While the molecule is thermodynamically stable in aqueous base (as the carboxylate anion), it is kinetically fragile during the transition to acidic conditions required for isolation.

This guide addresses the specific stability profile of this molecule, focusing on the Hammick mechanism of decarboxylation , the surfactant-like properties introduced by the hexyl chain, and the risks of nucleophilic ring opening under harsh basic conditions.

The Stability Mechanism (The "Why")

To handle this molecule successfully, one must understand the mechanism of its degradation. The primary failure mode is decarboxylation , but this reaction is pH-dependent.

The Hammick Reaction Pathway

Pyrimidine-2-carboxylic acids decarboxylate via the Hammick mechanism. This reaction requires the formation of a zwitterion (protonated ring nitrogen and deprotonated carboxylate).

-

In Base (pH > pKa + 2): The molecule exists as the anionic carboxylate. The negative charge on the carboxylate repels the formation of the electron-rich ylide intermediate, effectively "locking" the carboxyl group in place. Result: STABLE.

-

In Acid (pH ≈ pKa): As pH drops, the concentration of the zwitterion increases. Thermal energy can then trigger the loss of CO₂, forming a transient ylide which protonates to form 5-hexylpyrimidine (the decarboxylated impurity). Result: UNSTABLE.

Visualizing the Stability Landscape

Figure 1: The stability landscape of this compound. Note that the "Danger Zone" is not the basic storage condition, but the acidification step.

Critical Protocols

Protocol A: Storage & Reaction in Basic Media

In basic media (e.g., 1M NaOH, K₂CO₃), the molecule is protected from decarboxylation. However, the electron-deficient pyrimidine ring is susceptible to nucleophilic attack (ring opening) under extreme conditions.

| Parameter | Recommendation | Scientific Rationale |

| Optimal pH | 10.0 – 12.0 | Ensures 100% carboxylate formation; prevents zwitterion accumulation. |

| Temperature | < 40°C | High heat in strong base can induce nucleophilic attack at C4/C6 positions, leading to ring cleavage (ureido-derivatives). |

| Concentration | < 0.5 M | The 5-hexyl chain adds lipophilicity. High concentrations can form micelles (surfactant effect), causing foaming and trapping impurities. |

| Solvent | Water / MeOH | Avoid acetone or ketones which can undergo aldol-like condensations with the electron-deficient ring. |

Protocol B: Safe Isolation (The Danger Zone)

Most users lose yield during the workup, not the reaction. Acidification must be controlled to minimize the residence time of the unstable zwitterion.

Step-by-Step Isolation Guide:

-

Cool Down: Chill the basic solution to 0–5°C (Ice bath). Decarboxylation rates drop significantly at low temperatures.

-

Two-Phase Setup: Add the extraction solvent (e.g., Ethyl Acetate or DCM) before adding acid. This creates a "sink" for the protonated product.

-

Rapid Acidification: Add cold 1M HCl dropwise with vigorous stirring. Target pH 3–4.

-

Immediate Extraction: As soon as the free acid forms, it should partition into the organic layer, removing it from the aqueous environment where decarboxylation mechanisms are most active.

-

Do Not Heat: Never heat the acidic aqueous layer to dissolve solids.

Troubleshooting Guide